N-[4-chloro-2-(trifluoromethyl)phenyl]formamide
Description
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYLSRDBXZNKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]formamide typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with formic acid or formic acid derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction can be performed in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the formamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(trifluoromethyl)phenyl]formamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The formamide group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Derivatives with different substituents replacing the chloro group.
Reduction Reactions: Amines derived from the reduction of the formamide group.
Oxidation Reactions: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
N-[4-chloro-2-(trifluoromethyl)phenyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]formamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
N-(4-Chloro-2-methylphenyl)formamide
- Structure : Differs by replacing -CF₃ with a methyl (-CH₃) group at the 2-position.
- Properties : The -CH₃ group is less electronegative than -CF₃, reducing steric hindrance and altering electronic effects. This substitution may lower thermal stability compared to the trifluoromethyl analogue. Phase transitions in related compounds (e.g., N-(4-chlorophenyl)formamide) under thermal stress suggest structural sensitivity to substituent electronegativity .
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide
- Structure : Features a -CF₃ group at the 3-position instead of the 2-position, with a 2-hydroxybenzamide moiety replacing formamide.
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide
- Structure : Substitutes formamide (-NHCHO) with acetamide (-NHCOCH₃).
- Properties : The acetyl group increases hydrophobicity, which may improve membrane permeability in biological systems. This compound is commercially available for research applications, highlighting its utility as a precursor in medicinal chemistry .
Functional Group Modifications
N-[4-Chloro-2-(trifluoromethyl)phenyl]benzamide
- Structure : Benzamide (-NHCOC₆H₅) replaces formamide.
- This structural feature is exploited in polyimide monomer synthesis, as seen in derivatives like 3-chloro-N-phenyl-phthalimide .
N-[4-Chloro-2-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide
- Structure : Incorporates a cyclopentane ring fused to the carboxamide group.
- Such modifications are common in agrochemical design to prolong half-life .
Metabolite Comparisons
- FM-6-1 : A metabolite of trifluoromethylmethylurea, FM-6-1 shares the 4-chloro-2-(trifluoromethyl)phenyl backbone. Its imidamide structure enhances reactivity, contributing to pesticide residue persistence in crops like cucumbers and grapes .
- N-(4-hydroxystyryl)formamide : Isolated from Penicillium chrysogenum, this formamide derivative exhibits antimicrobial activity, suggesting that the 4-chloro-2-(trifluoromethyl)phenyl formamide could have unexplored biological applications .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Biological Activity
N-[4-Chloro-2-(trifluoromethyl)phenyl]formamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H7ClF3N, and it features a chloro group and a trifluoromethyl group on the phenyl ring. These substituents are known to enhance the compound's biological activity and metabolic stability, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group significantly enhances binding affinity and selectivity towards these targets, which can lead to modulation of various biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, influencing metabolic pathways.
- Receptor Modulation : It has the potential to interact with G-protein-coupled receptors (GPCRs), which are critical in many physiological processes.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : The compound has shown promise in preclinical studies as a potential anticancer agent. Its mechanism may involve the inhibition of angiogenesis, a process crucial for tumor growth.
- Anti-inflammatory Effects : There are indications that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Case Studies
-
Antitumor Activity :
- A study demonstrated that this compound inhibited the proliferation of cancer cell lines by affecting angiogenic factors. The findings suggest its potential as a lead compound for developing new anticancer therapies.
-
Inflammation Model :
- In an animal model of inflammation, administration of the compound resulted in reduced markers of inflammation, indicating its therapeutic potential in inflammatory diseases.
Comparative Analysis with Similar Compounds
This compound can be compared with other structurally similar compounds to highlight its unique properties:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-Chloro-3-(trifluoromethyl)aniline | Trifluoromethyl group | Different biological activity profile |
| 4-Chloro-3-(trifluoromethyl)benzoic acid | Carboxylic acid instead of formamide | Varying solubility and reactivity |
| N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide | Different position of substituents | Influences on reactivity |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-[4-chloro-2-(trifluoromethyl)phenyl]formamide, and how is its purity validated?
- Synthesis : The compound can be synthesized via formylation of the corresponding amine (4-chloro-2-(trifluoromethyl)aniline) using formic acid or its derivatives under controlled conditions. Reaction optimization may involve temperature control (e.g., reflux in acetic acid) to avoid side reactions like over-oxidation .
- Characterization : Purity is validated using HPLC (High-Performance Liquid Chromatography) with UV detection, while structural confirmation relies on - and -NMR to identify formamide proton signals (~8.1–8.3 ppm) and aromatic carbons. X-ray crystallography (as in for a related formamide) can resolve non-coplanar phenyl rings, with dihedral angles critical for understanding steric effects .
Q. How do the chloro and trifluoromethyl substituents influence the compound’s electronic and steric properties?
- Electronic Effects : The electron-withdrawing trifluoromethyl group reduces electron density on the phenyl ring, enhancing electrophilic substitution resistance. The chloro group further polarizes the aromatic system, affecting reactivity in cross-coupling reactions .
- Steric Effects : Ortho-substitution (chloro and trifluoromethyl) creates steric hindrance, as seen in related compounds with dihedral angles >50° between rings (e.g., 52.9° in ). This impacts molecular packing in crystals and binding to biological targets .
Advanced Research Questions
Q. What experimental and computational methods resolve discrepancies in predicting the compound’s reactivity versus observed data?
- Contradiction Analysis : Discrepancies between DFT (Density Functional Theory) predictions (e.g., reaction activation energies) and experimental yields can arise from solvent effects or transition-state stabilization not modeled computationally. Hybrid approaches, such as MD (Molecular Dynamics) simulations with explicit solvent molecules, improve accuracy. Validation via kinetic studies (e.g., variable-temperature NMR) can identify hidden intermediates .
Q. How can the compound serve as a pharmacophore in drug design, and what are its limitations?
- Pharmacophore Utility : The formamide group acts as a hydrogen-bond donor/acceptor, enabling interactions with enzyme active sites (e.g., proteases or kinases). The trifluoromethyl group enhances metabolic stability and membrane permeability, as seen in agrochemical analogs () .
- Limitations : Steric bulk from ortho-substituents may reduce binding affinity. Strategies include synthesizing derivatives with smaller substituents (e.g., methyl) or flexible linkers to mitigate steric clashes .
Q. What methodologies elucidate the compound’s interactions with biological targets, such as proteins or nucleic acids?
- Biophysical Techniques : SPR (Surface Plasmon Resonance) measures binding kinetics, while ITC (Isothermal Titration Calorimetry) quantifies thermodynamic parameters. For structural insights, cryo-EM or X-ray crystallography of ligand-target complexes is ideal .
- Cellular Assays : Fluorescence polarization assays track intracellular target engagement, leveraging the compound’s autofluorescence (if applicable) or tagged analogs .
Methodological Tables
| Analytical Technique | Application | Key Parameters |
|---|---|---|
| X-ray Crystallography | Resolve steric effects (dihedral angles) | Resolution <1.0 Å, R-factor <0.05 |
| -NMR | Track trifluoromethyl group stability | Chemical shift range: -60 to -70 ppm |
| MD Simulations | Predict solvent interactions | Force fields: OPLS-AA, explicit water models |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
